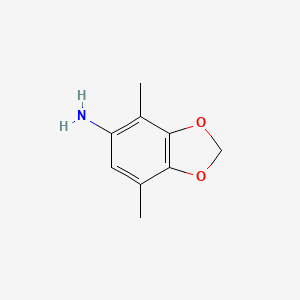

5-Amino-4,7-dimethyl-1,3-benzodioxole

Description

Significance of the 1,3-Benzodioxole (B145889) Scaffold in Organic and Medicinal Chemistry

The 1,3-benzodioxole moiety is a key structural feature in a vast array of natural products, including safrole, a principal component of sassafras oil, and myristicin, found in nutmeg. In medicinal chemistry, this scaffold is present in drugs such as the antidepressant Trazodone and the vasodilator Tadalafil. Its prevalence is attributed to its ability to act as a bioisostere for other aromatic systems and its metabolic stability. The methylenedioxy bridge can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity. nih.govmdpi.com Furthermore, the 1,3-benzodioxole ring system has been identified in compounds with antitumor, antibacterial, and anti-inflammatory properties. nih.govnih.gov

Overview of Amino and Alkyl Functionalization on Heterocyclic Systems

The introduction of amino and alkyl groups onto heterocyclic rings is a fundamental strategy in medicinal chemistry for modulating a compound's physicochemical and biological properties. An amino group can serve as a key site for hydrogen bonding, altering solubility and receptor-binding affinity. Its basicity also plays a crucial role in drug-receptor interactions. Alkyl groups, such as methyl substituents, can impact a molecule's lipophilicity, steric profile, and metabolic stability. The strategic placement of these functional groups can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

Scope and Research Focus on 5-Amino-4,7-dimethyl-1,3-benzodioxole and its Analogs

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests a focus on exploring the interplay between the electron-donating amino and methyl groups on the benzodioxole core. Research in this area would likely investigate how these substituents influence the molecule's reactivity, potential as a synthetic building block, and its biological activity.

A closely related naturally occurring compound, 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d] researchgate.netnih.govdioxole, was isolated from the plant Astrodaucus persicus. This analog, featuring methoxy (B1213986) groups instead of methyl groups and an acylated amino group, highlights the natural occurrence of this substitution pattern and suggests potential biological relevance. nih.gov Another related compound, 4,7-dimethoxy-5-methyl-1,3-benzodioxole, has been investigated for its anti-inflammatory properties, indicating that substitution at these positions can confer significant biological effects. nih.gov

Table 1: Comparison of this compound and Related Analogs

| Compound Name | R1 | R2 | R3 | Source/Activity |

| This compound | NH2 | CH3 | CH3 | Hypothetical/Subject of this article |

| 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d] researchgate.netnih.govdioxole | N(CH3)C(O)CH2CH3 | OCH3 | OCH3 | Isolated from Astrodaucus persicus nih.gov |

| 4,7-dimethoxy-5-methyl-1,3-benzodioxole | CH3 | OCH3 | OCH3 | Anti-inflammatory activity nih.gov |

Historical Context of Benzodioxole Synthesis and Functionalization

The synthesis of the 1,3-benzodioxole core has been a subject of chemical research for over a century. Early methods often involved the reaction of catechols with dihalomethanes in the presence of a base. chemicalbook.com This fundamental transformation, known as the Williamson ether synthesis, has been refined over the years with the development of new reagents and reaction conditions to improve yields and substrate scope.

Functionalization of the benzodioxole ring has been achieved through various electrophilic aromatic substitution reactions. Nitration, halogenation, and Friedel-Crafts reactions have been employed to introduce substituents onto the aromatic portion of the molecule. The synthesis of amino-substituted benzodioxoles is often accomplished through the reduction of a nitro group, which is typically introduced via nitration of the parent benzodioxole. The synthesis of more complex derivatives often involves multi-step sequences, starting from readily available precursors like safrole or piperonal. researchgate.net Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, have further expanded the toolkit for creating diverse benzodioxole analogs. worldresearchersassociations.com

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

4,7-dimethyl-1,3-benzodioxol-5-amine |

InChI |

InChI=1S/C9H11NO2/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3H,4,10H2,1-2H3 |

InChI Key |

VFRIESDIPKPBKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1OCO2)C)N |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 5 Amino 4,7 Dimethyl 1,3 Benzodioxole and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers initial insights into the number and types of protons and carbons in a molecule. For 5-Amino-4,7-dimethyl-1,3-benzodioxole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the amino group protons, the methyl protons, and the methylene (B1212753) protons of the dioxole ring. Similarly, the ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule.

Based on established substituent effects on the 1,3-benzodioxole (B145889) ring system, a predicted set of chemical shifts for the target molecule can be proposed. The electron-donating amino group at the C5 position and the methyl groups at C4 and C7 positions will influence the electron density and thus the chemical shifts of the aromatic and dioxole ring atoms.

Predicted ¹H and ¹³C NMR Data for this compound

| Predicted ¹H NMR Chemical Shifts (in CDCl₃, ppm) | Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ppm) | ||||

|---|---|---|---|---|---|

| Position | Assignment | Predicted δ (ppm) | Position | Assignment | Predicted δ (ppm) |

| H-6 | Aromatic CH | ~6.3-6.5 | C-1' (4-CH₃) | Methyl Carbon | ~10-15 |

| -NH₂ | Amino Protons | ~3.5 (broad s) | C-2' (7-CH₃) | Methyl Carbon | ~15-20 |

| 4-CH₃ | Methyl Protons | ~2.1-2.3 | C-2 (O-CH₂-O) | Methylene Carbon | ~101 |

| 7-CH₃ | Methyl Protons | ~2.1-2.3 | C-6 | Aromatic CH | ~105-110 |

| O-CH₂-O | Methylene Protons | ~5.9 | C-4 | Aromatic C-CH₃ | ~115-120 |

| C-7 | Aromatic C-CH₃ | ~120-125 | |||

| C-5 | Aromatic C-NH₂ | ~135-140 | |||

| C-3a | Aromatic C-O | ~140-145 | |||

| C-7a | Aromatic C-O | ~145-150 |

To confirm these assignments and establish the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show correlations between the aromatic H-6 proton and any adjacent protons (though none are present in this specific structure) and potentially long-range couplings between the aromatic proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. epfl.ch It would be used to definitively link the predicted ¹H signals to their corresponding ¹³C signals in the table above (e.g., the proton signal at ~6.4 ppm to the carbon signal at ~108 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. epfl.ch This is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons (e.g., 4-CH₃) to the aromatic carbons C-3a, C-4, and C-5, and from the methylene (O-CH₂-O) protons to the aromatic carbons C-3a and C-7a, thereby confirming the substitution pattern on the benzodioxole ring.

While this compound is achiral and lacks complex stereochemistry, its analogs can possess stereocenters. For such molecules, advanced NMR techniques are vital. The 1,3-dioxole (B15492876) ring itself is not perfectly planar and undergoes a puckering motion. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com For benzodioxole analogs, NOESY can provide insights into the preferred conformation of the five-membered ring and the spatial orientation of substituents. Cross-peaks in a NOESY spectrum indicate through-space interactions, which can help define the three-dimensional structure of the molecule in solution. mdpi.com For the target compound, NOESY would show correlations between the protons of the 4-methyl group and the amino group protons at C5, as well as the aromatic proton at C6, confirming their proximity on the ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features. Analysis of related compounds like 5-nitro-1,3-benzodioxole (B1580859) provides reference points for the benzodioxole core vibrations. orientjchem.org

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Methyl (-CH₃) & Methylene (-CH₂-) |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1620-1500 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-N Stretch | Aromatic Amine |

| 1250-1230 & 1040-1020 | C-O-C Asymmetric & Symmetric Stretch | Dioxole Ring Ether |

| 900-670 | N-H Wag (Out-of-plane bend) | Primary Amine (-NH₂) |

The presence of a pair of bands in the 3450-3300 cm⁻¹ region is highly diagnostic for the primary amine (-NH₂) group. The strong absorptions related to the C-O-C stretching of the dioxole ring are characteristic of this heterocyclic system. orientjchem.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent ion.

For this compound (C₉H₁₁NO₂), the calculated monoisotopic mass is 177.0790 g/mol . An experimental HRMS measurement confirming this exact mass would serve as definitive proof of the compound's elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for aromatic amines and ethers can be predicted. libretexts.orgmiamioh.edu

Plausible Fragmentation Pathways

| Proposed Fragment (m/z) | Proposed Loss | Structural Origin |

|---|---|---|

| 177 | - | [M]⁺ (Molecular Ion) |

| 162 | ∙CH₃ (15) | Loss of a methyl radical from the molecular ion. |

| 147 | CH₂O (30) | Loss of formaldehyde (B43269) from the dioxole ring, a characteristic fragmentation for this moiety. |

| 132 | ∙CH₃ and CH₂O (45) | Sequential loss of a methyl radical and formaldehyde. |

Analysis of these fragmentation patterns helps to confirm the presence of the methyl and benzodioxole functionalities within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a volatile compound and confirming its identity.

In a GC-MS analysis of a sample of this compound, the gas chromatogram would ideally show a single, sharp peak, indicating the presence of one major component and thus high purity. The retention time of this peak is a characteristic property of the compound under the specific GC conditions used. The mass spectrometer detector would then generate a mass spectrum for the compound as it elutes from the GC column. This spectrum, showing the molecular ion at m/z 177 and the characteristic fragmentation pattern, would provide definitive qualitative confirmation of the compound's identity.

X-ray Crystallography and Electron Diffraction

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is fundamental to understanding its chemical and physical properties. For this compound and its analogs, X-ray crystallography and electron diffraction are the definitive methods for elucidating solid-state structures. These techniques provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for structure-property correlation.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the molecular structure of crystalline compounds. hhu.de The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays provide a detailed map of the electron density within the crystal, from which the positions of individual atoms can be determined with high precision.

For the broader class of 1,3-benzodioxole derivatives, SCXRD has been successfully employed to characterize their solid-state structures, revealing key conformational features and intermolecular interactions that govern their crystal packing. For instance, the crystal structure of N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine was determined to be monoclinic, with specific unit cell dimensions of a = 7.5759 Å, b = 10.6980 Å, and c = 14.6307 Å. nih.gov In another example, the analysis of 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one revealed a triclinic crystal system. researchgate.net The crystal structure was stabilized by weak intermolecular C–H⋯O and N–H⋯O hydrogen interactions. researchgate.net

These studies underscore the power of SCXRD to reveal subtle structural details. For example, in the crystal packing of ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone, molecules are connected through hydrogen bonds. mdpi.com The analysis of these and other analogs provides a framework for understanding how substitutions on the 1,3-benzodioxole scaffold influence molecular conformation and supramolecular assembly.

Table 1: Crystallographic Data for Selected 1,3-Benzodioxole Analogs

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine | C₁₃H₁₂N₂O₃ | Monoclinic | P2₁/c | 7.5759 | 10.6980 | 14.6307 | 102.607 | nih.gov |

| 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one | C₂₀H₂₅N₃O₄S | Triclinic | P-1 | 11.1220 | 12.2241 | 21.5246 | 79.836 | researchgate.net |

Micro-Electron Diffraction (MicroED) for Challenging Crystalline Samples

While SCXRD is a powerful tool, its primary limitation is the requirement for single crystals of sufficient size and quality, which can be difficult to grow. hhu.de For compounds like this compound and its analogs that may yield only microcrystalline powders or seemingly amorphous solids, Micro-Electron Diffraction (MicroED) has emerged as a revolutionary alternative. hhu.deresearchgate.net

MicroED is a cryo-electron microscopy (cryo-EM) technique that can determine high-resolution structures from nanocrystals, which are orders of magnitude smaller than those required for conventional diffraction methods. nih.govnih.gov The method uses a low-dose electron beam to collect diffraction data from continuously rotating crystals. nih.gov Because electrons interact with matter more strongly than X-rays, useful data can be obtained from extremely small crystals. janelia.org

This technique is particularly valuable for pharmaceutical and organic compounds where obtaining suitable single crystals is a common bottleneck. researchgate.net MicroED can rapidly generate structural data from fine powders, often without extensive sample preparation. researchgate.net The development of this technique has expanded the scope of crystallography to include samples previously considered intractable, providing a crucial tool for the structural elucidation of challenging crystalline materials. nih.govnih.gov

Computational and Theoretical Investigations of 5 Amino 4,7 Dimethyl 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are essential for determining the optimal three-dimensional arrangement of atoms and the distribution of electrons within the 5-Amino-4,7-dimethyl-1,3-benzodioxole molecule. These methods provide a foundational understanding of its stability and chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For benzodioxole derivatives, DFT calculations, particularly using the B3LYP functional, are employed to determine key parameters related to molecular reactivity and structure. researchgate.netnih.gov These studies focus on the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

In the context of this compound, a DFT study would involve optimizing the molecular geometry to find the most stable conformation. Subsequently, calculations would yield values for electronic parameters such as the HOMO-LUMO energy gap, ionization potential, electron affinity, and dipole moment. researchgate.net This data helps in understanding how the amino and dimethyl substitutions on the benzodioxole core influence its electronic behavior compared to the parent molecule.

Table 1: Example of Electronic Properties Calculable via DFT for Aromatic Compounds

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment (Debye) | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. |

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been successfully applied to the parent 1,3-benzodioxole (B145889) molecule to investigate its structure. acs.org

Studies using HF and MP2 methods have been crucial in determining that the 1,3-benzodioxole ring is not perfectly planar. acs.org These calculations show that a "flap-puckered" (Cs symmetry) conformer is more stable than the planar (C2v symmetry) one. acs.org While HF provides a basic approximation, MP2, which includes electron correlation, offers a more accurate prediction of the energy barrier to ring planarity. acs.org For even higher accuracy, Coupled Cluster (CC) methods could be employed, though they are computationally more demanding. For this compound, these ab initio calculations would provide a rigorous determination of bond lengths, bond angles, and torsional angles, clarifying the geometric impact of the substituent groups.

Conformational Analysis and Energy Landscape Studies

The five-membered dioxole ring in 1,3-benzodioxole derivatives is known to adopt a non-planar conformation. acs.orgnih.gov Computational studies on the parent 1,3-benzodioxole have shown that this puckering is an intrinsic feature. acs.org Geometry optimizations performed at HF, B3LYP, and MP2 levels of theory all indicate that the puckered conformer is energetically favored over a completely flat structure. acs.org The energy difference between these states, known as the puckering barrier, is relatively small, suggesting the molecule has some conformational flexibility. acs.org For this compound, a similar puckered envelope conformation of the dioxole ring is expected, and computational analysis would quantify how the substituents affect the degree of puckering and the energy barrier to planarization.

The preference for a non-planar structure in 1,3-benzodioxole is largely attributed to stabilizing intramolecular electronic interactions, specifically the anomeric effect. acs.org This effect involves a hyperconjugative interaction between the lone pair of electrons on an oxygen atom and the antibonding orbital (σ) of an adjacent C-O bond. acs.org Natural Bond Orbital (NBO) analysis is the standard computational technique used to identify and quantify such interactions. acs.org For 1,3-benzodioxole, NBO analysis confirms that the interaction between an oxygen lone pair (np) and the σCO orbital is the most significant factor stabilizing the puckered conformation. acs.org In this compound, similar anomeric effects within the dioxole ring are expected to play a crucial role in defining its preferred conformation.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. DFT calculations are commonly used to predict vibrational (infrared) spectra. nih.gov By calculating the harmonic frequencies corresponding to the vibrational modes of the molecule, a theoretical IR spectrum can be generated. These calculated frequencies often show good agreement with experimental data, helping to assign specific bands in the spectrum to particular functional groups, such as the characteristic C–O–C stretching of the benzodioxole moiety. nih.gov

For this compound, computational methods like Time-Dependent DFT (TD-DFT) could predict its UV-Visible absorption spectrum, while other techniques can be used to predict NMR chemical shifts. This theoretical data provides a powerful complement to experimental spectroscopic analysis.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Benzodioxole Derivative

| Vibrational Mode | Calculated Frequency (cm-1) (B3LYP) | Experimental Frequency (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | ~3100 | ~3080 |

| Aliphatic C-H Stretch | ~2950 | ~2945 |

| C=C Aromatic Stretch | ~1610 | ~1605 |

| C-N Stretch | ~1350 | ~1340 |

(Note: Data in this table is illustrative for a generic substituted benzodioxole and is based on typical computational accuracy shown in studies like reference nih.gov.)

Reaction Mechanism Elucidation through Computational Modeling

A thorough search of scientific databases and computational chemistry literature yielded no specific studies on the elucidation of reaction mechanisms involving this compound through computational modeling. Such studies would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to map out the potential energy surface of a reaction, identify intermediates, and determine the most likely reaction pathways. The absence of this information means that the mechanistic details of how this compound participates in chemical reactions are yet to be theoretically characterized.

Transition State Characterization

The characterization of transition states is a critical component of understanding reaction kinetics and mechanisms. This process involves locating the highest energy point along the reaction coordinate, which corresponds to the transition state structure. Vibrational frequency analysis is then typically performed to confirm the presence of a single imaginary frequency, a hallmark of a true transition state.

Currently, there are no published data detailing the computational characterization of transition states for any reaction involving this compound. As a result, key kinetic parameters such as activation energies, which are derived from the energy of the transition state relative to the reactants, have not been theoretically determined for this compound.

Reaction Pathway Mapping

Reaction pathway mapping provides a comprehensive view of the energetic landscape of a chemical transformation, connecting reactants, intermediates, transition states, and products. This is often achieved through techniques like Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path from a transition state down to the corresponding reactants and products.

No computational studies have been found that map the reaction pathways for this compound. Therefore, a theoretical understanding of the step-by-step processes and the associated energy changes for its reactions is not available.

Reactivity and Derivatization Strategies for 5 Amino 4,7 Dimethyl 1,3 Benzodioxole Scaffold

Reactions at the Amino Group

The primary amino group at the C-5 position is a key handle for a variety of chemical transformations. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atom of 5-Amino-4,7-dimethyl-1,3-benzodioxole is expected to readily participate in nucleophilic substitution reactions.

Acylation: The amino group can be easily acylated to form the corresponding amides. This is typically achieved by reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This transformation is fundamental for installing a wide range of carbonyl-containing moieties.

Alkylation: N-alkylation can be accomplished using alkyl halides. The reaction proceeds via an SN2 mechanism where the amino group acts as the nucleophile. The use of a base is often required to deprotonate the resulting ammonium (B1175870) salt, allowing for the possibility of dialkylation. More advanced methods, such as reductive amination with aldehydes or ketones, can also be employed for controlled mono-alkylation.

Arylation: The formation of a diarylamine bond from an aryl amine and an aryl halide is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand, is a powerful and general method for this transformation. This allows for the coupling of the this compound core with a variety of aryl and heteroaryl systems.

| Reaction Type | Reagent Class | Specific Example | Expected Product |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl Chloride | N-(4,7-dimethyl-1,3-benzodioxol-5-yl)acetamide |

| Acylation | Acid Anhydride | Acetic Anhydride | N-(4,7-dimethyl-1,3-benzodioxol-5-yl)acetamide |

| Alkylation | Alkyl Halide | Methyl Iodide | N,4,7-trimethyl-1,3-benzodioxol-5-amine |

| Arylation | Aryl Halide (with Pd catalyst) | Bromobenzene | N-(4,7-dimethyl-1,3-benzodioxol-5-yl)-N-phenylamine |

Formation of Imines and Schiff Bases

The primary amino group of this compound can undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction typically occurs under acidic or basic catalysis and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. The formation of these imine derivatives introduces a versatile functional group that can be further modified, for instance, through reduction to a secondary amine or by acting as a ligand for metal complexes.

| Carbonyl Compound | Product Class | Expected Product Name |

|---|---|---|

| Benzaldehyde | Aldimine | (E)-N-benzylidene-4,7-dimethyl-1,3-benzodioxol-5-amine |

| Acetone | Ketimine | N-(propan-2-ylidene)-4,7-dimethyl-1,3-benzodioxol-5-amine |

| Cyclohexanone | Ketimine | N-cyclohexylidene-4,7-dimethyl-1,3-benzodioxol-5-amine |

| Salicylaldehyde | Aldimine | 2-(((4,7-dimethyl-1,3-benzodioxol-5-yl)imino)methyl)phenol |

Cyclocondensation Reactions to Form Fused Heterocycles (e.g., Pyrazoles, Triazoles)

Aromatic amines are pivotal starting materials for the synthesis of fused heterocyclic systems. The amino group on the benzodioxole scaffold can be utilized in cyclocondensation reactions to construct new rings, leading to compounds with potentially valuable properties.

Pyrazoles: While direct cyclization with a 1,3-dicarbonyl compound is a common route for hydrazine (B178648) derivatives, aromatic amines like this compound can be incorporated into pyrazole (B372694) structures through multi-step sequences. One established strategy involves the conversion of the amine into a hydrazine derivative, which can then undergo classical pyrazole synthesis. Alternatively, the amine can be part of a larger precursor that is designed to cyclize with a suitable reagent to form a fused pyrazolo-benzodioxole system.

Triazoles: The synthesis of 1,2,3-triazoles often involves the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. The amino group of the benzodioxole can be readily converted into an azide functional group via diazotization with nitrous acid (generated from NaNO₂) followed by treatment with sodium azide (NaN₃). The resulting 5-azido-4,7-dimethyl-1,3-benzodioxole would be a key intermediate, poised to react with various alkynes to yield a library of 1,2,3-triazole derivatives.

| Target Heterocycle | Key Intermediate from Amine | General Reaction Type | Typical Coreactant |

|---|---|---|---|

| Pyrazole | Hydrazine derivative | Cyclocondensation | 1,3-Diketone or equivalent |

| 1,2,3-Triazole | Azide derivative | [3+2] Cycloaddition | Alkyne |

Functionalization of the Benzodioxole Ring System

The benzodioxole ring is inherently electron-rich, and its reactivity is further enhanced by the presence of the powerful activating amino group and two methyl groups. This high electron density makes the ring highly susceptible to modification, particularly through electrophilic and radical pathways.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a cornerstone of arene chemistry. The outcome of such reactions on a substituted ring is governed by the electronic and steric properties of the substituents already present. wikipedia.org In this compound, all substituents—the amino, two methyls, and the dioxole ether linkages—are activating and ortho-, para-directing. libretexts.org

The sole unsubstituted position on the aromatic ring is at C-6. The directing effects of the existing groups strongly converge on this position:

C-5 Amino Group: Strongly directs an incoming electrophile to its ortho position (C-6).

C-7 Methyl Group: Directs an incoming electrophile to its ortho position (C-6).

C-4 Methyl Group: Directs an incoming electrophile to its para position (C-7, occupied) and ortho position (C-5, occupied).

Given this overwhelming electronic bias, it is predicted that electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation/alkylation will occur with high regioselectivity at the C-6 position.

| Reaction | Typical Reagents | Predicted Position of Substitution | Expected Major Product |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | C-6 | 5-Amino-6-bromo-4,7-dimethyl-1,3-benzodioxole |

| Nitration | HNO₃ / H₂SO₄ | C-6 | 5-Amino-4,7-dimethyl-6-nitro-1,3-benzodioxole |

| Acylation | CH₃COCl / AlCl₃ | C-6 | 1-(5-Amino-4,7-dimethyl-1,3-benzodioxol-6-yl)ethan-1-one |

Radical-Mediated Functionalization

Radical reactions offer alternative pathways for C-H functionalization that are complementary to traditional electrophilic substitutions. For the this compound scaffold, several radical-mediated transformations can be envisioned based on studies of related aniline (B41778) and benzodioxole derivatives.

One potential pathway involves radical substitution on the aromatic ring. Research on aniline derivatives has shown that radical arylation tends to occur at the position ortho to the amino group, suggesting that radical attack at the C-6 position is a plausible outcome. acs.org

Another well-documented pathway for benzodioxole systems involves radical generation at the C-2 methylene (B1212753) position. rsc.orgrsc.org This C-H bond is susceptible to hydrogen atom transfer (HAT) to generate a stabilized 1,3-benzodioxol-2-yl radical. rsc.org This radical can then be trapped by various radical acceptors, such as alkenes, to form new carbon-carbon bonds. Therefore, radical-mediated functionalization could potentially occur either on the aromatic ring (at C-6) or at the dioxole methylene bridge (C-2), with the specific outcome depending on the reaction conditions and the nature of the radical species involved.

Transformations Involving C-H Bond Activation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering an efficient way to elaborate complex molecules. In the context of this compound, the aromatic C-H bonds are prime targets for such transformations, largely influenced by the electronic nature of the substituents. The amino group, being a strong electron-donating group, is expected to activate the aromatic ring towards electrophilic substitution and direct incoming groups to the ortho and para positions. However, modern C-H activation methodologies often employ transition metal catalysts, which can exhibit different selectivity profiles.

Palladium-catalyzed C-H functionalization is a particularly well-developed area. snnu.edu.cnresearchgate.net The amino group can act as a directing group, facilitating the activation of the C-H bond at the ortho position (C-6). This directed approach allows for the introduction of a wide range of functionalities, including aryl, alkyl, and vinyl groups, through cross-coupling reactions. The general mechanism for such transformations often involves the formation of a palladacycle intermediate. nih.gov

Rhodium and iridium catalysts are also known to effect C-H activation, often directed by a coordinating group. researchgate.netresearchgate.net In the case of this compound, the amino group could potentially direct the regioselective introduction of various functional groups under rhodium catalysis. researchgate.net

While specific examples for this compound are not extensively documented, the principles of C-H activation on amino-substituted aromatic rings provide a strong basis for predicting its reactivity. The electron-rich nature of the benzodioxole ring system is anticipated to further facilitate these transformations.

Table 1: Potential C-H Activation Reactions on this compound

| Reaction Type | Catalyst/Reagent | Expected Product |

| Arylation | Pd(OAc)₂, Ligand, Ar-X | 6-Aryl-5-amino-4,7-dimethyl-1,3-benzodioxole |

| Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkene | 6-Alkenyl-5-amino-4,7-dimethyl-1,3-benzodioxole |

| Amination | Pd(OAc)₂, Oxidant, Amine | 5,6-Diamino-4,7-dimethyl-1,3-benzodioxole |

Note: The reactions and products listed are predictive and based on established methodologies for analogous systems.

Reactivity of the Methyl Substituents

The two methyl groups at the C-4 and C-7 positions of the benzodioxole ring are also amenable to a variety of chemical transformations, providing another avenue for derivatization.

The benzylic protons of the methyl groups are susceptible to radical abstraction, which can be followed by functionalization. A common reaction is benzylic bromination using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. This would lead to the formation of 4-(bromomethyl)- and/or 7-(bromomethyl)-substituted derivatives, which are versatile intermediates for further nucleophilic substitution reactions.

Furthermore, palladium-catalyzed C(sp³)–H functionalization can be employed to introduce aryl, alkenyl, or alkynyl groups at the benzylic position. nih.gov While often requiring a directing group in close proximity, the inherent reactivity of the benzylic C-H bonds in this electron-rich system may allow for direct functionalization under appropriate catalytic conditions.

The oxidation of benzylic methyl groups is a fundamental transformation in organic synthesis. libretexts.orglibretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl groups to carboxylic acids. libretexts.orgmasterorganicchemistry.com However, controlling the oxidation to the aldehyde or alcohol stage can be challenging and often requires milder or more selective reagents. thieme-connect.denih.gov For instance, ceric ammonium nitrate (B79036) (CAN) or electrochemical methods have been used for the selective oxidation of methylarenes to aldehydes. nih.gov Enzymatic oxidation offers another mild and selective alternative. acs.org Given the presence of two methyl groups, achieving selective mono-oxidation would likely depend on subtle differences in their electronic or steric environments.

Conversely, if the methyl groups are first functionalized, for example, to a carbonyl group, subsequent reduction pathways become available. Standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be used to reduce a formyl or carboxyl group to the corresponding alcohol.

Table 2: Potential Transformations of the Methyl Substituents

| Reaction Type | Reagent | Expected Product |

| Bromination | NBS, Light/AIBN | 4/7-(Bromomethyl)-5-amino-1,3-benzodioxole |

| Oxidation (strong) | KMnO₄ | 5-Amino-1,3-benzodioxole-4,7-dicarboxylic acid |

| Oxidation (mild) | CAN or Electrooxidation | 5-Amino-4/7-formyl-1,3-benzodioxole |

| Reduction (of formyl) | NaBH₄ | 5-Amino-4/7-(hydroxymethyl)-1,3-benzodioxole |

Note: The reactions and products listed are predictive and based on established methodologies for analogous systems.

Ring-Opening and Rearrangement Reactions of the Benzodioxole Core

The 1,3-benzodioxole (B145889) moiety is a cyclic acetal (B89532) of catechol and is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions, particularly in the presence of Lewis acids. organic-chemistry.orgrsc.orgresearchgate.net This reactivity can be exploited for the synthesis of catechol derivatives. The mechanism of ring-opening typically involves protonation or coordination of a Lewis acid to one of the oxygen atoms, followed by nucleophilic attack.

Rearrangement reactions of the benzodioxole core itself are less common but can be induced under specific conditions, often involving strong acids or high temperatures. More prevalent are rearrangements of substituents attached to the ring, which can be facilitated by the electronic properties of the benzodioxole system.

It is important to note that the presence of the amino and dimethyl substituents on the this compound ring will influence the propensity for ring-opening. The electron-donating nature of these groups may stabilize the aromatic ring and potentially make the acetal linkage more robust compared to the unsubstituted 1,3-benzodioxole. However, under sufficiently strong acidic conditions, cleavage of the dioxole ring remains a plausible reaction pathway.

Applications of 5 Amino 4,7 Dimethyl 1,3 Benzodioxole and Benzodioxole Derivatives in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Scaffolds for Complex Molecules

The 1,3-benzodioxole (B145889) framework is a versatile scaffold extensively utilized in organic synthesis to construct complex molecular architectures, particularly those with significant biological activity. guidechem.comworldresearchersassociations.com The stability of the bicyclic system, combined with the reactivity of the electron-rich aromatic ring, allows for a wide range of chemical modifications. chemicalbook.com This has established benzodioxole derivatives as crucial building blocks in the pharmaceutical, agrochemical, and fragrance industries. guidechem.comchemicalbook.com

Researchers have leveraged the benzodioxole moiety to synthesize compounds with diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. chemicalbook.comnih.gov For instance, new amino-acyl derivatives have been synthesized from safrole, a naturally occurring compound containing the 1,3-benzodioxole unit. researchgate.net In another study, a series of N-(benzo[d] guidechem.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds were designed and synthesized as potent auxin receptor agonists, demonstrating the scaffold's utility in developing plant growth regulators. frontiersin.orgnih.gov

The synthesis of these complex molecules often involves multi-step reaction sequences. A common strategy involves using a functionalized benzodioxole as a starting material, followed by reactions such as the Suzuki-Miyaura coupling to introduce further complexity and build novel heterocyclic systems. worldresearchersassociations.com This approach has been successful in preparing a wide array of derivatives with varied cyclic, aromatic, and heterocyclic substituents. worldresearchersassociations.com

| Starting Material | Key Reaction | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| (6-bromobenzo[d] guidechem.comresearchgate.netdioxol-5-yl)methanol | Huisgen 1,3-dipolar cycloaddition, Suzuki-Miyaura coupling | 1,2,3-Triazole-substituted benzodioxoles | 33-89 | worldresearchersassociations.com |

| 3,4-(methylenedioxy)phenylacetic acid | Esterification, Friedel-Crafts acylation | Benzodioxole aryl acetate (B1210297) derivatives | Varies | nih.gov |

| Benzo[d] guidechem.comresearchgate.netdioxol-5-amine | Amide condensation | N-(benzo[d] guidechem.comresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides | 37-90 | frontiersin.orgnih.gov |

| Safrole (1,3-benzodioxole unit) | Coupling with amino acids | Amino-acyl benzodioxole derivatives | Not specified | researchgate.net |

Utilization in the Development of Advanced Materials

Beyond discrete molecule synthesis, the benzodioxole scaffold is finding application in the realm of materials science, contributing to the development of polymers and resins with specialized properties.

In the field of polymer chemistry, benzodioxole derivatives have emerged as effective coinitiators for free radical photopolymerization. researchgate.netdntb.gov.ua Type II photoinitiators, such as benzophenone, require a coinitiator or synergist, typically an amine, to generate the free radicals necessary to initiate polymerization. researchgate.net However, amine coinitiators can lead to undesirable yellowing of the final polymer. researchgate.net

Studies have shown that benzodioxole derivatives can act as efficient coinitiators, offering reactivity comparable to amines but with reduced yellowing and lower toxicity. researchgate.net The mechanism involves the photoexcited initiator (e.g., benzophenone) abstracting a hydrogen atom from the benzodioxole moiety, generating the initiating radical. The influence of substituents on the benzodioxole ring has been systematically investigated to understand the structure-property relationships and optimize photoinitiation efficiency. researchgate.net This application is particularly relevant in the formulation of dental resins and other materials where color stability is crucial. dntb.gov.ua

The incorporation of the benzodioxole unit, particularly amino-functionalized derivatives like 5-Amino-4,7-dimethyl-1,3-benzodioxole, into polymer chains offers a pathway to create functional polymers. Amine-functional polymers are a versatile class of materials used in a wide array of applications, including coatings, adhesives, and biomedical systems, due to the reactive nature of the amine group. polysciences.com

Amino-functional polyethers, for example, are noted for their biocompatibility and stimuli-responsive behavior. rsc.org By analogy, incorporating the rigid, aromatic benzodioxole scaffold into polymer backbones could impart desirable thermal and mechanical properties. The amino group provides a reactive handle for crosslinking, surface modification, or the attachment of bioactive molecules. polysciences.com While the field is still emerging, the synthesis of polymers containing amino acid-based biodegradable units demonstrates the potential for creating advanced, functional materials from amine-containing building blocks. tsijournals.com The use of benzodioxinone, a related structure, in the synthesis of telechelics for block copolymerization further highlights the potential for this class of compounds in advanced polymer synthesis. nih.gov

Precursors for Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. jmchemsci.com The benzodioxole ring serves as an excellent starting point for the synthesis of more elaborate heterocyclic systems. The inherent reactivity of the scaffold allows for the construction of fused or appended ring systems.

A prominent synthetic strategy is the use of functionalized benzodioxoles in cross-coupling reactions. For example, (6-bromobenzo[d] guidechem.comresearchgate.netdioxol-5-yl)methanol has been used as a starting material to generate a benzodioxole-substituted triazole via a "click reaction" (Huisgen 1,3-dipolar cycloaddition), which is then further diversified using the Suzuki-Miyaura coupling reaction. worldresearchersassociations.com This method provides access to a library of complex molecules where the benzodioxole unit is linked to other aromatic and heterocyclic rings. worldresearchersassociations.com

Furthermore, Schiff bases derived from the condensation of 1,3-benzodioxole-5-carbaldehyde with various amino-heterocycles are common intermediates for building larger systems. iucr.orgnih.gov These reactions have been used to synthesize derivatives containing pyrazole (B372694), benzothiazole, and oxazole (B20620) rings, demonstrating the broad utility of benzodioxole as a foundational block in heterocyclic chemistry. nih.govsemanticscholar.orgnih.gov

Crystal Engineering and Solid-State Design

The predictable geometry and potential for specific intermolecular interactions make benzodioxole derivatives attractive targets for crystal engineering. The design of solid-state materials with desired structures and properties relies on the control of non-covalent interactions such as hydrogen bonds and π–π stacking.

Supramolecular assembly is often directed by hydrogen bonding. In amino- or amide-containing derivatives, N–H···O and C–H···O interactions are common, linking molecules into chains, tapes, or more complex three-dimensional networks. nih.govresearchgate.net Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules frequently contribute to the stability of the crystal lattice. nih.govnih.gov Understanding these packing motifs is crucial for designing materials with specific optical or electronic properties.

| Compound | Crystal System | Space Group | Key Supramolecular Interaction(s) | Reference |

|---|---|---|---|---|

| N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine | Monoclinic | P2₁/n | C—H···O hydrogen bonds, π–π interactions | nih.gov |

| 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole | Monoclinic | P2₁/n | π–π stacking, C—H···π interactions, S···S contact | nih.gov |

| {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea | Monoclinic | P2₁/c | N—H···S and N—H···O hydrogen bonds forming dimers | nih.gov |

| (–)-(R,E)-3-(1,3-benzodioxol-5-yl)-5-[(4S,5R)-5-hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylpent-4-enamide | Orthorhombic | P2₁2₁2₁ | O—H···O (intramolecular), C—H···O (intermolecular) | researchgate.net |

Green Chemistry Principles in the Synthesis of 5 Amino 4,7 Dimethyl 1,3 Benzodioxole

Development of Environmentally Benign Reaction Conditions

The traditional synthesis of aromatic amines often involves harsh reaction conditions that are environmentally taxing. A plausible conventional route to 5-Amino-4,7-dimethyl-1,3-benzodioxole would start with the nitration of 4,7-dimethyl-1,3-benzodioxole (B8427729) using a mixture of concentrated nitric and sulfuric acids, followed by the reduction of the intermediate nitro compound. rushim.rumasterorganicchemistry.com This standard nitration process requires strong, corrosive acids and often elevated temperatures. masterorganicchemistry.com

The development of environmentally benign alternatives focuses on mitigating these hazards. Greener approaches to nitration aim to replace the mixed-acid system with options like solid acid catalysts or milder nitrating agents. colab.ws For instance, photochemical nitration using UV radiation in the presence of nitrite (B80452) ions presents a pathway that can proceed under ambient conditions, avoiding the need for aggressive acids. mjcce.org.mkresearchgate.net For the subsequent reduction step, traditional methods often employ metals like iron or tin in acidic media, which generate significant metallic waste. commonorganicchemistry.comunimi.it A greener alternative is catalytic hydrogenation, which uses molecular hydrogen (H₂) with a catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com This method operates under milder conditions and avoids the use of stoichiometric metal reductants. mdpi.com

Use of Green Solvents (e.g., Water, Ethanol)

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest mass of material in a reaction. emergingpub.com The choice of solvent impacts worker safety, environmental pollution, and the energy required for separation and purification. Green chemistry encourages the use of solvents with low toxicity, high biodegradability, and low volatility, such as water and ethanol. wisdomlib.org

In the context of synthesizing this compound, the conventional nitration step itself uses sulfuric acid as both a catalyst and a solvent, leading to large volumes of acidic waste. masterorganicchemistry.com Greener nitration protocols have been developed in aqueous systems, significantly reducing the environmental impact. mjcce.org.mk The subsequent reduction of the nitro group via catalytic hydrogenation can often be performed in green solvents like ethanol. Some syntheses of related benzodioxole derivatives have utilized ethanol, though they also employed less desirable solvents like dichloromethane (B109758) and dioxane, indicating room for improvement.

Atom Economy and Step Efficiency in Synthetic Routes

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which inherently generate stoichiometric byproducts. rsc.org

A conventional two-step synthesis of this compound illustrates poor atom economy.

Step 1: Nitration The nitration of 4,7-dimethyl-1,3-benzodioxole with nitric acid, catalyzed by sulfuric acid, has a low theoretical atom economy because the sulfuric acid is not incorporated into the product and water is formed as a byproduct.

Step 2: Reduction The Béchamp reduction of the nitro group using iron and hydrochloric acid is even less atom-economical, generating large quantities of iron oxide sludge and other salts as waste. unimi.itrsc.org

In contrast, a greener route employing catalytic hydrogenation for the reduction step exhibits a 100% theoretical atom economy, as all atoms of the hydrogen molecule are incorporated into the final amine product (with water being the only byproduct from the oxygen atoms of the nitro group). rsc.org Improving step efficiency by reducing the number of synthetic steps can also dramatically decrease waste and resource consumption.

| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| Béchamp Reduction (Stoichiometric) | Ar-NO₂ + 2 Fe + 6 HCl | Ar-NH₂ | 2 FeCl₃ + 2 H₂O | 35% |

| Catalytic Hydrogenation | Ar-NO₂ + 3 H₂ | Ar-NH₂ | 2 H₂O | 72% |

Note: Atom economy for Béchamp reduction is calculated based on the reaction: Ar-NO₂ + 2Fe + 6HCl → Ar-NH₂ + 2FeCl₃ + 2H₂O. For catalytic hydrogenation: Ar-NO₂ + 3H₂ → Ar-NH₂ + 2H₂O. Calculations are based on the transformation of the functional group and common reagents, excluding the mass of the aromatic backbone (Ar) which is common to both sides.

Waste Minimization Strategies

Minimizing waste is the foundational principle of green chemistry. The pharmaceutical and fine chemical industries have historically generated significant amounts of waste, often measured by the E-factor (environmental factor), which is the ratio of the mass of waste to the mass of product. emergingpub.com It is estimated that for every kilogram of a pharmaceutical drug produced, between 25 to 100 kilograms of waste can be generated. copadata.com

Strategies for waste minimization in the synthesis of this compound are intrinsically linked to the principles discussed above.

Adopting Catalytic Processes: Replacing stoichiometric reagents, such as in the Béchamp reduction, with catalytic alternatives drastically reduces the primary waste stream. wisdomlib.orgrsc.org

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product inherently minimizes byproduct formation.

Solvent Management: Using greener solvents reduces toxic emissions and waste from incineration. Implementing solvent recovery and recycling systems further minimizes the environmental impact. emergingpub.comcore.ac.uk

Process Optimization: Transitioning from batch production to continuous manufacturing can improve efficiency, reduce reactor size, and minimize waste associated with startups, shutdowns, and cleaning. copadata.com

By integrating these strategies, the synthesis can be redesigned to be not only more efficient and cost-effective but also significantly more sustainable, aligning with the global need for greener chemical manufacturing. emergingpub.com

Future Research Trajectories in 5 Amino 4,7 Dimethyl 1,3 Benzodioxole Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The traditional synthesis of 1,3-benzodioxoles often involves the condensation of a catechol with a methylene (B1212753) source, a process that requires careful control of reaction conditions to ensure high yield and purity. chemicalbook.com For a polysubstituted derivative like 5-Amino-4,7-dimethyl-1,3-benzodioxole, future research must focus on developing more sophisticated and regioselective synthetic strategies.

Key areas of exploration should include:

Advanced Catalytic Systems: Investigating novel catalysts beyond strong acids could lead to milder and more efficient cyclization conditions. For instance, the use of carbon-based solid acids has shown high conversion rates and selectivity in the synthesis of other 1,3-benzodioxoles and could be adapted for this specific target. google.com

Multi-step Regiocontrolled Synthesis: Developing multi-step pathways that allow for the precise and sequential introduction of the amino and dimethyl functionalities onto a pre-formed benzodioxole ring. This could involve leveraging modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has been successfully used to create complex benzodioxole derivatives. worldresearchersassociations.com

"Click Chemistry" Approaches: The Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," has been employed to attach triazole rings to the benzodioxole scaffold. worldresearchersassociations.com Future work could explore similar modular approaches to synthesize derivatives of this compound, enabling rapid library generation.

A comparative table of potential synthetic approaches is outlined below.

| Methodology | Potential Advantages | Key Research Challenge |

| Modified Catechol Condensation | Potentially fewer steps. | Achieving high regioselectivity with a substituted catechol precursor. |

| Post-Functionalization of Core | High control over substituent placement. | Identifying compatible protection/deprotection strategies for the amino group. |

| Cross-Coupling Reactions | Versatility in introducing a wide range of functional groups. | Synthesis of appropriately functionalized benzodioxole precursors (e.g., boronic acids). worldresearchersassociations.com |

| Flow Chemistry | Improved scalability, safety, and reaction control. mdpi.com | Optimization of parameters (flow rate, temperature, catalyst bed) for this specific synthesis. |

Advanced Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

The electronic properties of the this compound ring are significantly influenced by its unique substitution pattern. The interplay between the electron-donating amino and methyl groups and the electron-rich dioxole ring dictates its reactivity. chemicalbook.com A deep understanding of these structure-reactivity relationships is crucial for predicting its chemical behavior and designing rational modifications.

Future research should integrate computational and experimental methods:

Quantum Chemical Calculations: Theoretical studies using methods like AM1, PM3, or MNDO can determine the relationship between molecular structure and properties such as electron density, orbital energies (HOMO/LUMO), and sites susceptible to electrophilic or nucleophilic attack. researchgate.net This can guide synthetic efforts by predicting the most reactive positions on the molecule.

Molecular Docking Studies: If the molecule is explored for biological applications, molecular docking can predict its binding affinity and orientation within the active site of a target protein. frontiersin.org This has been used effectively for other benzodioxole derivatives to discover potential auxin receptor agonists and TrxR inhibitors. frontiersin.orgnih.gov

Spectroscopic and Crystallographic Analysis: Detailed experimental characterization using NMR, IR, and X-ray crystallography will provide empirical data to validate computational models and confirm the precise geometric and electronic structure of the compound and its derivatives.

Investigation of New Functionalization Strategies for Enhanced Structural Diversity

The this compound scaffold possesses multiple sites for further chemical modification, primarily the amino group and the aromatic ring. Exploring new functionalization strategies is essential for creating libraries of novel compounds with diverse properties and potential applications.

Future research trajectories in this area include:

Amide and Sulfonamide Synthesis: The primary amino group is a prime handle for derivatization. Acylation to form a wide range of amides is a well-established strategy for modifying the properties of benzodioxole-containing molecules, as demonstrated in the synthesis of potent auxin agonists and P-glycoprotein inhibitors. nih.govresearchgate.net

Electrophilic Aromatic Substitution: The combined electron-donating effects of the amino, methyl, and dioxole groups are expected to highly activate the single remaining hydrogen on the benzene (B151609) ring towards electrophilic substitution. Research into reactions like nitration, halogenation, or Friedel-Crafts acylation at this position could yield a new class of derivatives, although careful control of reaction conditions will be needed to manage the high reactivity. mdpi.com

N-Alkylation and N-Arylation: Reactions to modify the amino group through alkylation or arylation would provide another avenue for structural diversification, altering the steric and electronic profile of the molecule.

Development of Robust and Scalable Synthesis Protocols

For this compound to be a truly useful building block, its synthesis must be amenable to scale-up. Laboratory-scale procedures are often not directly transferable to larger production. Therefore, a key future research direction is the development of robust and scalable synthesis protocols.

A major focus in this area should be the adoption of modern process chemistry technologies, particularly continuous flow synthesis. Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise temperature control, enhanced safety, and easier scalability. mdpi.com Research on the acylation of 1,3-benzodioxole (B145889) has already demonstrated the feasibility of using packed bed reactors with heterogeneous catalysts to achieve high productivity and stability over extended periods. mdpi.com Applying this paradigm to the synthesis of this compound would involve:

Catalyst Screening and Optimization: Identifying a recyclable heterogeneous catalyst that is effective for the key synthetic steps.

Process Parameter Optimization: Systematically varying flow rates, residence times, temperatures, and reagent molar ratios to maximize yield and selectivity. mdpi.com

Downstream Processing: Integrating continuous purification methods to isolate the final product efficiently, minimizing waste and manual handling.

Design of Novel Architectures Incorporating the this compound Core

The ultimate goal of studying this compound is to use it as a core component in the design of novel, functional molecular architectures. The inherent properties of the 1,3-benzodioxole scaffold, combined with the specific substitution pattern of this derivative, make it an attractive starting point for applications in medicinal chemistry, agrochemistry, and materials science.

Future design strategies should focus on incorporating the this compound unit into larger molecules, such as:

Biologically Active Agents: The 1,3-benzodioxole moiety is a known pharmacophore present in compounds with anticancer, anticonvulsant, and antihypertensive activities. worldresearchersassociations.com Researchers could design and synthesize conjugates of the title compound with other known active fragments to create hybrid molecules, a strategy successfully used to develop arsenicals with improved anti-tumor efficiency. nih.gov

Plant Growth Regulators: Derivatives of N-(benzo[d] chemicalbook.comguidechem.comdioxol-5-yl) acetamide (B32628) have been identified as potent auxin receptor agonists that promote root growth. frontiersin.orgnih.gov The unique electronic profile of this compound could be exploited to design a new generation of plant growth regulators.

Functional Materials: The electron-rich nature of the core suggests potential applications in organic electronics. Future work could explore its incorporation into polymers or small molecules designed for use as semiconductors or in sensing applications.

Q & A

Q. What are the established synthetic protocols for 5-Amino-4,7-dimethyl-1,3-benzodioxole, and how can its purity be optimized?

- Methodological Answer : The synthesis typically involves functionalizing the benzodioxole core. For example, methyl 2-substitutedphenyl-1,3-benzoxazole derivatives can be synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids (e.g., 15 hours under controlled conditions), followed by cooling and precipitation . To optimize purity, employ column chromatography (silica gel, gradient elution) and confirm structural integrity using -NMR and -NMR. Monitor reaction progress via TLC with UV visualization. For benzodioxole derivatives, substituent positioning (e.g., methoxy groups at 4,7-positions) requires careful regioselective protection/deprotection strategies .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : -NMR to confirm amino and methyl group environments (δ 2.2–2.5 ppm for methyl; δ 5.0–5.5 ppm for benzodioxole protons). IR spectroscopy identifies NH stretching (~3300–3500 cm) and C-O-C vibrations (~1250 cm) .

- Chromatography : HPLC with reverse-phase C18 columns (acetonitrile/water gradient) to assess purity. GC-MS is suitable for volatile derivatives. High-resolution mass spectrometry (HRMS) validates molecular formula .

Q. How should this compound be stored to maintain stability during experiments?

- Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation of the amino group and degradation of the benzodioxole ring. Use amber vials to avoid photolytic cleavage. Conduct stability tests via accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for benzodioxole derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., enzyme source, substrate concentration). Address this by:

- Standardizing assays (e.g., α-amylase inhibition using porcine pancreatic enzyme at pH 6.9, 37°C) .

- Validating results through orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence quenching).

- Performing dose-response curves (IC values) with triplicate replicates. Use statistical tools (ANOVA, Tukey’s test) to assess significance .

Q. How can computational modeling predict the interaction of this compound with enzyme targets like α-amylase?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate ligand-enzyme binding. Use crystal structures of α-amylase (PDB ID: 1B2Y) for docking grids. Validate predictions with molecular dynamics (MD) simulations (GROMACS) over 100 ns to assess binding stability. Compare binding energies (ΔG) and hydrogen-bonding patterns with experimental IC data .

Q. What experimental designs are optimal for studying the regioselective functionalization of the benzodioxole scaffold?

- Methodological Answer : Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at −78°C to introduce substituents at specific positions. Protect the amino group with Boc (tert-butyloxycarbonyl) to prevent side reactions. Monitor regioselectivity via -NMR and X-ray crystallography. For methyl group introduction, consider Friedel-Crafts alkylation with AlCl catalysis under anhydrous conditions .

Q. How can researchers assess the metabolic stability of this compound in preclinical studies?

- Methodological Answer : Use liver microsomal assays (human or rat) with NADPH cofactor to simulate Phase I metabolism. Analyze metabolites via LC-MS/MS. Identify oxidation sites (e.g., methyl groups or benzodioxole ring) and quantify half-life (t). Compare with control compounds (e.g., verapamil) to benchmark metabolic stability .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in synthesizing and testing benzodioxole derivatives?

- Methodological Answer :

- Document all reaction parameters (solvent purity, temperature gradients, stirring rates).

- Use internal standards (e.g., deuterated solvents for NMR) to calibrate instruments.

- Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Cross-validate results with independent labs using identical protocols .

Q. How can researchers address conflicting solubility data for this compound in different solvents?

- Methodological Answer : Perform systematic solubility tests (USP method) in DMSO, ethanol, and PBS (pH 7.4) at 25°C. Use nephelometry to quantify undissolved particles. Compare with computational predictions (e.g., Hansen solubility parameters). Report solvent lot numbers and purity grades to identify batch-specific variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.